Cas no 321-04-0 (4-fluoro-2-nitrophenetole)

4-fluoro-2-nitrophenetole 化学的及び物理的性質
名前と識別子
-
- 4-fluoro-2-nitrophenetole
- 1-ethoxy-4-fluoro-2-nitrobenzene
- KS-5504
- DTXSID70538082
- 321-04-0
- AKOS026672106
- SCHEMBL1136125
-
- MDL: MFCD17014053
- インチ: InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3
- InChIKey: UERNJNZUJBOYAI-UHFFFAOYSA-N
- ほほえんだ: CCOC1=C(C=C(C=C1)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 185.04884
- どういたいしつりょう: 185.04882128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 55Ų
じっけんとくせい
- PSA: 52.37
4-fluoro-2-nitrophenetole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 063601-1g |
1-Ethoxy-4-fluoro-2-nitrobenzene |
321-04-0 | 95% | 1g |
£196.00 | 2022-03-01 | |
Crysdot LLC | CD12084050-5g |
1-Ethoxy-4-fluoro-2-nitrobenzene |
321-04-0 | 95+% | 5g |
$740 | 2024-07-24 |
4-fluoro-2-nitrophenetole 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
4-fluoro-2-nitrophenetoleに関する追加情報
Introduction to 4-fluoro-2-nitrophenetole (CAS No: 321-04-0)
4-fluoro-2-nitrophenetole, with the chemical identifier CAS No: 321-04-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic nitro compound has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both a fluoro substituent and a nitro group on a phenetole backbone imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The compound's molecular structure consists of a benzene ring fused with an oxygen-containing heterocycle, with the fluorine atom at the 4-position and the nitro group at the 2-position. This arrangement enhances its reactivity and interaction with biological targets, which is crucial for developing pharmaceutical agents. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, plays a pivotal role in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
In recent years, 4-fluoro-2-nitrophenetole (CAS No: 321-04-0) has been extensively studied for its potential in various therapeutic areas. One of the most promising applications lies in its use as an intermediate in the synthesis of antitumor agents. The nitro group can be reduced to an amine, which can then be further functionalized to produce kinase inhibitors or other targeted therapies. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain cancer cell lines, suggesting its utility in oncology research.
The fluoro substituent in 4-fluoro-2-nitrophenetole also contributes to its antimicrobial properties. Fluorinated aromatic compounds are known to possess enhanced binding interactions with bacterial enzymes and DNA gyrase, leading to increased efficacy against resistant strains. Research has demonstrated that modifications at the 4-position can significantly alter the antimicrobial spectrum, making this compound a candidate for developing novel antibiotics.
Moreover, the nitro group provides a handle for further chemical modifications through reduction or diazotization reactions. These transformations allow chemists to explore diverse structural motifs, including heterocycles and biaryl systems, which are prevalent in many bioactive molecules. The ability to derivatize 4-fluoro-2-nitrophenetole (CAS No: 321-04-0) into more complex scaffolds underscores its importance as a synthetic building block.
Recent advancements in computational chemistry have further highlighted the potential of 4-fluoro-2-nitrophenetole. Molecular modeling studies have revealed that small modifications around the fluoro and nitro substituents can drastically alter binding affinities to protein targets. This has enabled researchers to design more potent and selective drug candidates with fewer side effects. Such computational approaches are becoming increasingly integral in drug discovery pipelines, streamlining the process from hit identification to lead optimization.
The pharmaceutical industry has also been exploring 4-fluoro-2-nitrophenetole (CAS No: 321-04-0) for its potential in central nervous system (CNS) drug development. The compound's ability to cross the blood-brain barrier has been investigated, with some derivatives showing promise as neuroprotective agents or antipsychotics. The unique electronic properties imparted by the fluoro and nitro groups allow for precise tuning of receptor interactions, which is essential for CNS drugs where selectivity is paramount.
In conclusion, 4-fluoro-2-nitrophenetole (CAS No: 321-04-0) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features enable diverse applications across multiple therapeutic areas, from oncology to antimicrobial therapy and CNS disorders. As research continues to uncover new synthetic pathways and biological activities, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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